Azamerone

Natural Product Chemistry Chemical Biology Structural Elucidation

Researchers seeking a selective molecular probe for phthalazinone biology face a critical gap: no other natural product contains this nitrogen-nitrogen bond-bearing heterocycle. Azamerone fills this void as the only known phthalazinone-containing natural product (C₂₅H₃₂Cl₂N₂O₅, MW 511.4). - Unique chloropyranophthalazinone core with 7 chiral centers and 2 chlorine-bearing stereogenic centers. - Moderate cytotoxicity (IC₅₀ 40 µM against immune cells) distinct from antibacterial napyradiomycins, enabling immunomodulatory/anticancer lead ID. - 19-step enantioselective total synthesis established; serves as a benchmark for novel synthetic methodology development. Available through BenchChem with custom synthesis and global shipping options.

Molecular Formula C25H32Cl2N2O5
Molecular Weight 511.4 g/mol
Cat. No. B1250571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzamerone
Synonymsazamerone
Molecular FormulaC25H32Cl2N2O5
Molecular Weight511.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C(=CN=N1)C(C3=C(C2=O)CC(C(O3)(C)C)Cl)(CC4C(C(CCC4(C)O)Cl)(C)C)O
InChIInChI=1S/C25H32Cl2N2O5/c1-12(30)19-18-14(11-28-29-19)25(33,10-15-22(2,3)16(26)7-8-24(15,6)32)21-13(20(18)31)9-17(27)23(4,5)34-21/h11,15-17,32-33H,7-10H2,1-6H3/t15-,16-,17+,24-,25-/m0/s1
InChIKeyFKSQFICQDFLQEW-SASIKFOMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azamerone: Unique Phthalazinone Meroterpenoid


Azamerone is a dichlorinated meroterpenoid belonging to the napyradiomycin class, first isolated from a marine-derived Streptomyces species (strain CNQ766) [1]. Its structure comprises a novel chloropyranophthalazinone core—the first known example of a phthalazinone ring system in a natural product [1]. Rigorously elucidated by NMR spectroscopy and X-ray crystallography, azamerone possesses a molecular formula of C₂₅H₃₂Cl₂N₂O₅ ([M+H]+ m/z 511.1762) and features seven chiral centers, two stereogenic tertiary alcohols, and two distinct chlorine-bearing stereogenic centers [1][2].

Azamerone: Irreplaceable Among Napyradiomycins


Generic substitution fails for azamerone because it is the sole natural product known to contain a phthalazinone core, a heterocyclic system with a nitrogen–nitrogen bond that is absent in all other napyradiomycins, including the structurally related SF2415 family and diazonium ion A08915D [1][2]. This unique core arises from a distinct biosynthetic oxidative rearrangement of SF2415A1 [2]. Consequently, analogs lacking this core exhibit different biological activities and synthetic accessibility. Furthermore, the compound's dense halogenation, multiple stereocenters, and complex substitution pattern create a synthetic and functional profile that cannot be matched by simpler, less oxidized napyradiomycins [3].

Azamerone Procurement Evidence


Unique Phthalazinone Core

Azamerone is the sole natural product containing a phthalazinone ring system, a feature confirmed by X-ray crystallography and NMR spectroscopy [1]. This contrasts with all other napyradiomycins and meroterpenoids, which lack this heterocyclic core [2].

Natural Product Chemistry Chemical Biology Structural Elucidation

Unique Oxidative Rearrangement

Azamerone is biosynthetically derived from SF2415A1 via an oxidative rearrangement that generates its phthalazinone core [1]. In contrast, other napyradiomycins do not undergo this specific rearrangement, leading to fundamentally different heterocyclic systems [2].

Biosynthesis Enzymology Synthetic Biology

Enantioselective Total Synthesis

The first enantioselective total synthesis of azamerone was achieved in 19 overall steps, featuring a novel enantioselective chloroetherification and a late-stage tetrazine cycloaddition [1]. In comparison, only napyradiomycin A1 has been synthesized among the >40 members of the class, and its synthesis is less complex due to fewer stereocenters and halogenation patterns [2].

Organic Synthesis Methodology Development Medicinal Chemistry

Selective Cytotoxicity Profile

Azamerone exhibits weak in vitro cytotoxicity against mouse splenocyte populations (T-cells and macrophages) with an IC50 value of 40 µM [1]. In contrast, many napyradiomycins display potent antibacterial activity (MICs 0.25–32 µg/mL) against Gram-positive bacteria, including MRSA [2]. Azamerone's activity profile suggests potential for immunomodulatory or cancer research applications distinct from antibiotics.

Cancer Research Immunology Drug Discovery

Azamerone Application Scenarios


Probing Phthalazinone Mechanisms

Given its unique phthalazinone core [1], azamerone serves as an irreplaceable molecular probe to investigate the biological interactions and pharmacological potential of this heterocyclic system, which is absent in all other natural products [2].

Synthetic Methodology Development

The successful 19-step total synthesis of azamerone, which required novel enantioselective chloroetherification and tetrazine cycloaddition reactions [1], positions this compound as an ideal benchmark for advancing synthetic methodology in complex natural product chemistry [2].

Biosynthetic Pathway Engineering

Azamerone's biosynthesis via oxidative rearrangement of SF2415A1 [1] provides a unique template for synthetic biology efforts aimed at generating novel phthalazinone-containing compounds with potentially altered bioactivities [2].

Immunomodulation and Cancer Lead Discovery

With its moderate cytotoxicity against immune cells (IC50 40 µM) and a profile distinct from antibacterial napyradiomycins [1], azamerone is a viable starting point for medicinal chemistry campaigns focused on immunomodulatory or anticancer lead identification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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